

Application Notes and Protocols for ABT-002: Solubility and Experimental Preparation

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Compound of Interest

Compound Name: ABT-002
Cat. No.: B15621018

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Disclaimer: Publicly available information specifically for "ABT-002" is limited. The following application notes and protocols have been compiled based on available data for ABT-002 as a molecular glue degrader and supplemented with information from structurally or functionally related "ABT" series compounds known for their poor aqueous solubility. These guidelines are intended to serve as a starting point for researchers.

General Information

ABT-002 is the active metabolite of the prodrug ABS-752.^{[1][2]} It functions as a molecular glue degrader that targets G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7) for degradation.^{[1][2][3]} The degradation of these proteins has shown potential in the treatment of hepatocellular carcinoma (HCC).^{[1][2][3]} GSPT1 is known to be a tumor promoter in human liver cancer.^{[4][5][6][7]} NEK7 is involved in mitosis and has been implicated in the progression of various cancers, including HCC.^{[8][9][10][11]}

Solubility Profile of Representative "ABT" Compounds

Due to the lack of specific public data on the solubility of **ABT-002**, the following table summarizes the solubility of other poorly soluble "ABT" compounds, which may provide guidance for solvent selection.

Compound	Solvent	Solubility	Citation
ABT-102	Aqueous Buffer	0.05 µg/mL	[4][5]
Amorphous Solid Dispersion in 10 mM NaNO ₃	Molecular Solubility: 0.15 µg/mL ± 0.01 µg/mL	[4]	
Amorphous Solid Dispersion in Buffer	Apparent Solubility: 9.74 µg/mL ± 1.76 µg/mL	[4]	
ABT-737	DMSO	163 mg/mL (200.38 mM)	[7]
Water	Insoluble	[7]	
Ethanol	Insoluble	[7]	

Experimental Protocols

For in vitro experiments, a high-concentration stock solution in an organic solvent is typically prepared first.

Materials:

- **ABT-002** (or analogous compound) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Weigh the desired amount of **ABT-002** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data of similar compounds). Note: It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[7]
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

For cell-based assays, the high-concentration stock solution needs to be diluted in a suitable cell culture medium.

Materials:

- **ABT-002** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile microcentrifuge tubes

Protocol:

- Thaw the **ABT-002** stock solution at room temperature.
- Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to achieve a final concentration of 10 μ M in the cell culture, you can first prepare a 1 mM intermediate solution by adding 10 μ L of the 10 mM stock to 90 μ L of media.

- From the intermediate dilution, perform a final dilution into the cell culture medium to reach the desired final concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Gently mix the final solution before adding it to the cells.
- Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

For animal studies, a specific formulation is required to ensure the bioavailability of the poorly soluble compound. The following is a representative protocol based on formulations used for similar compounds.

Materials:

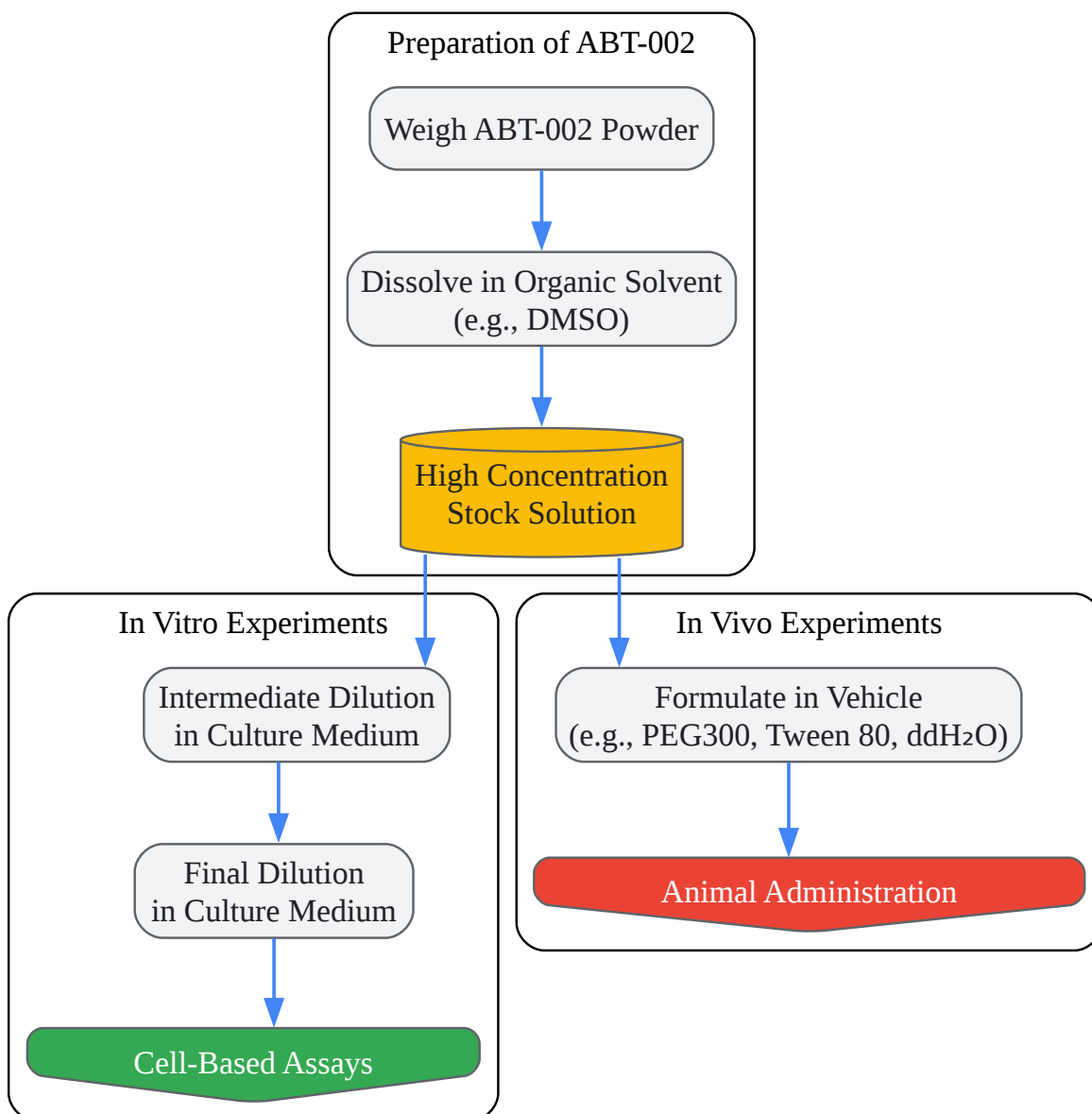
- **ABT-002** powder
- DMSO
- PEG300
- Tween 80
- Sterile ddH₂O or saline
- Sterile tubes

Protocol:

- Dissolve the required amount of **ABT-002** in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[7]
- In a separate sterile tube, add the required volume of PEG300.
- Add the **ABT-002**/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear. For example, add 20 μL of 100 mg/mL stock to 400 μL of PEG300.[7]
- Add Tween 80 to the mixture and mix until clear. For example, add 50 μL of Tween 80.[7]

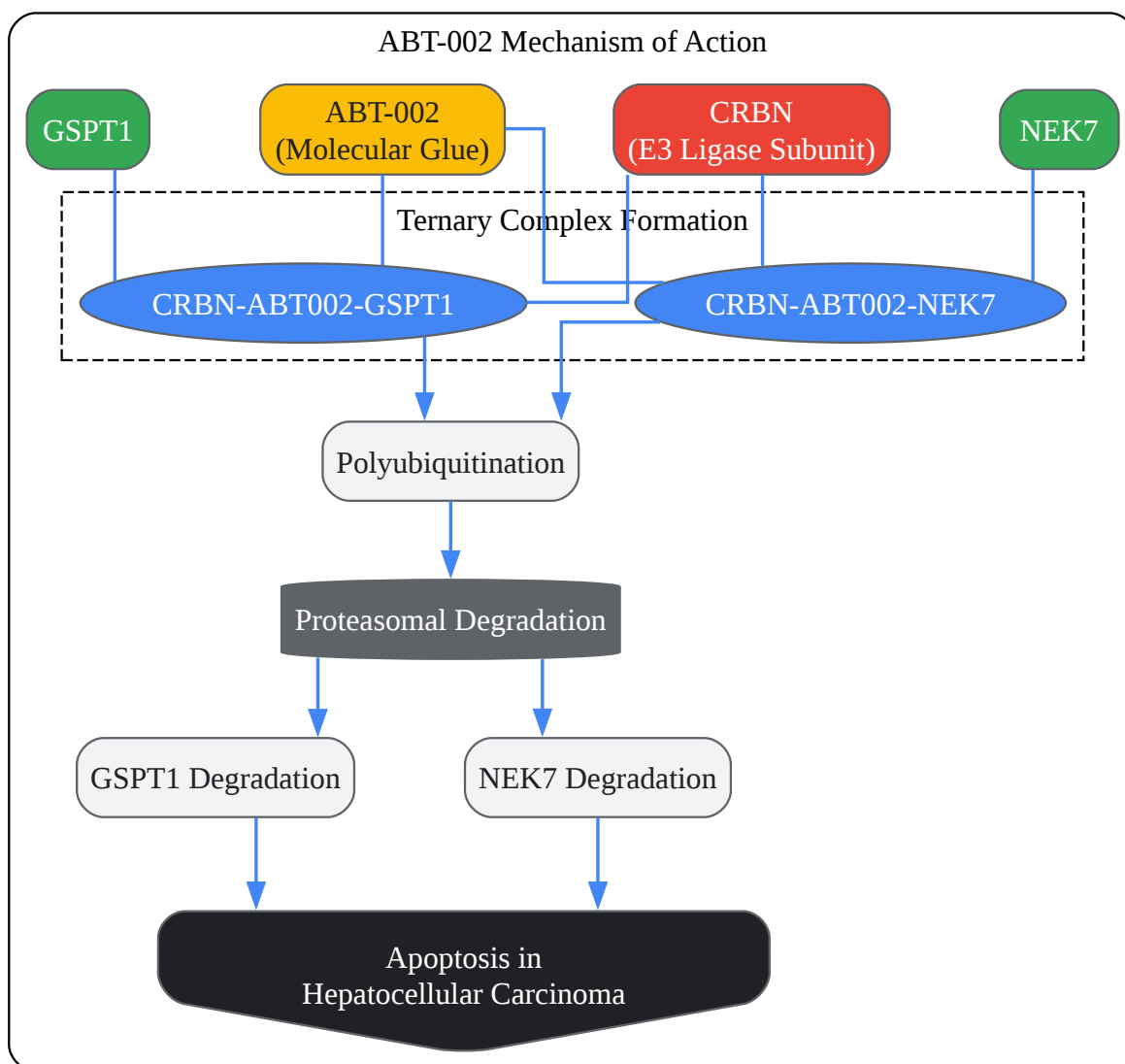
- Add sterile ddH₂O or saline to the mixture to reach the final desired volume and concentration. For example, add 530 μ L of ddH₂O.[7]
- The final formulation should be prepared fresh before administration and used immediately for optimal results.[7]

Visualizations



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Caption: Experimental workflow for the preparation of **ABT-002**.



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